Patellamide A

Cytotoxicity Anticancer screening Leukemia

Patellamide A (CAS 81120-73-2) addresses the need for a well-characterized cyanobactin standard in metal-coordination and multidrug resistance (MDR) studies. • Moderate Cu²⁺ stability constant (2.0 × 10⁴ M⁻¹) provides an intermediate selectivity benchmark vs. patellamide C and ulithiacyclamide A. • ID₅₀ of 0.028 µg/mL against CEM human ALL cells establishes a moderate cytotoxicity baseline for synergy screening. • Validated total synthesis routes ensure lot-to-lot consistency for RiPP methodology development. Standard pack sizes: 5 mg, 50 mg, bulk custom. In stock for immediate global shipment.

Molecular Formula C35H50N8O6S2
Molecular Weight 743 g/mol
CAS No. 81120-73-2
Cat. No. B1210234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatellamide A
CAS81120-73-2
Synonymspatellamide A
Molecular FormulaC35H50N8O6S2
Molecular Weight743 g/mol
Structural Identifiers
SMILESCCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C
InChIInChI=1S/C35H50N8O6S2/c1-10-17(7)25-32-36-20(12-48-32)28(44)39-23(15(3)4)34-37-22(14-50-34)30(46)42-26(18(8)11-2)33-43-27(19(9)49-33)31(47)40-24(16(5)6)35-38-21(13-51-35)29(45)41-25/h13-20,23-27H,10-12H2,1-9H3,(H,39,44)(H,40,47)(H,41,45)(H,42,46)/t17-,18-,19+,20-,23+,24+,25-,26-,27-/m0/s1
InChIKeyZGJIVWQOEHQWLW-SWTUTNCKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Patellamide A Baseline Characterization


Patellamide A (CAS 81120-73-2) is a cyclic pseudo-octapeptide produced by Prochloron didemni, a cyanobacterial symbiont of the ascidian Lissoclinum patella [1]. It belongs to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs) [2]. The molecule features a 24-azacrown-8 macrocycle containing two oxazoline and two thiazole heterocycles, along with two D-amino acids, resulting in a molecular formula of C₃₅H₅₀N₈O₆S₂ and a molar mass of 742.96 g·mol⁻¹ [1].

Patellamide A Non-Substitutability


Patellamide A belongs to a family of cyanobactins that share a common macrocyclic scaffold but exhibit profound differences in metal-binding selectivity, cytotoxic potency, and multidrug resistance (MDR) modulation due to subtle variations in heterocycle arrangement and side-chain composition [1]. Direct comparisons reveal that even structurally close relatives such as patellamide C and ulithiacyclamide A display markedly distinct Cu(II) selectivity profiles and stability constants, while ascidiacyclamide and lissoclinamides demonstrate orders-of-magnitude differences in cytotoxicity [2]. Consequently, generic substitution without confirming the exact CAS 81120-73-2 identity risks selecting a compound with functionally divergent pharmacological or metal-coordination properties, undermining experimental reproducibility and target engagement [3].

Patellamide A Differentiation Evidence


Cytotoxicity in Human ALL CEM Cells

Patellamide A exhibits an ID₅₀ of 0.028 µg/mL against the human ALL cell line CEM, whereas ulithiacyclamide shows an ID₅₀ of 0.01 µg/mL in the same assay [1]. While ulithiacyclamide is ~2.8-fold more potent against CEM cells, patellamide A maintains a unique balance of moderate cytotoxicity combined with other functional attributes (see evidence items below), making it a distinct chemical probe where extreme potency is not the sole selection criterion.

Cytotoxicity Anticancer screening Leukemia

Cu(II) Stability Constant vs. Patellamide C

Patellamide A forms mononuclear Cu(II) complexes with a stability constant of 2.0 × 10⁴ M⁻¹, whereas patellamide C forms more stable complexes with a constant of 6.8 × 10⁴ M⁻¹ [1]. This 3.4-fold difference in stability reflects the impact of minor structural variations on metal-binding geometry and may influence biological metal transport or catalytic activity.

Metal coordination Bioinorganic chemistry Stability constant

Cu(II) Binding Selectivity Profile

Metal binding selectivity studies using circular dichroism spectroscopy and mass spectrometry reveal that patellamide A is less selective for Cu²⁺ than patellamide C, which shows extreme selectivity for Cu²⁺ even in the presence of excess Zn²⁺ and no binding to Co²⁺, Ni²⁺, or Hg²⁺ [1]. Ulithiacyclamide A exhibits selectivity similar to that of patellamide C. Patellamide A thus occupies a unique intermediate selectivity profile within this compound class.

Metal selectivity Circular dichroism Copper binding

Cytotoxicity in Murine L1210 Leukemia Cells

Against L1210 murine leukemia cells, patellamide A exhibits an IC₅₀ range of 2–4 µg/mL [1], whereas ulithiacyclamide demonstrates marked cytotoxicity with an ID₅₀ of 0.04 µg/mL [2]. The approximately 50- to 100-fold difference in potency underscores the functional divergence among Lissoclinum-derived cyclic peptides.

Cytotoxicity L1210 assay Murine leukemia

Patellamide A Application Scenarios


Cyanobactin Metal Selectivity Reference

Patellamide A serves as a benchmark for intermediate Cu²⁺ binding selectivity when compared to the highly selective patellamide C and ulithiacyclamide A [1]. Its moderate stability constant (2.0 × 10⁴ M⁻¹) [2] further positions it as a control for dissecting the structural features governing metal coordination in cyclic pseudo-octapeptides.

Combination Chemotherapy Sensitization Probe

With an ID₅₀ of 0.028 µg/mL against CEM human ALL cells [1], patellamide A offers a moderate cytotoxicity baseline suitable for evaluating synergistic effects with other agents, in contrast to the more potent ulithiacyclamide (ID₅₀ = 0.01 µg/mL against CEM) [1] or the substantially weaker ascidiacyclamide (average IC₅₀ ≈ 29 µM) .

Synthesis Validation for Thiazole/Oxazoline Macrocycles

The established total synthesis routes for patellamide A, which rely on complementary heterocyclization approaches to construct the thiazole and oxazoline rings [3], make it a reliable reference standard for validating new synthetic methodologies targeting RiPP natural products or azole-containing macrocycles.

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